molecular formula C5H10O3 B1205667 1,2-DIDEOXY-D-RIBOFURANOSE CAS No. 91121-19-6

1,2-DIDEOXY-D-RIBOFURANOSE

Cat. No.: B1205667
CAS No.: 91121-19-6
M. Wt: 118.13 g/mol
InChI Key: NSMOSDAEGJTOIQ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dideoxy-D-ribofuranose: is a deoxyribonucleoside analog that lacks the hydroxyl groups at the 1 and 2 positions of the ribose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dideoxy-D-ribofuranose can be synthesized through the elimination of the nucleobase from thymidine. The process involves converting thymidine to an abasic deoxyribonucleoside via a series of chemical reactions . The synthetic route typically includes the following steps:

    Protection of hydroxyl groups: Selective protection of the hydroxyl groups on the ribose ring to prevent unwanted side reactions.

    Elimination of the nucleobase: Removal of the nucleobase from thymidine to yield the abasic sugar.

    Deprotection: Removal of the protective groups to obtain the final product.

Industrial Production Methods

The use of automated solid-phase synthesis techniques can facilitate the production of oligonucleotides containing this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dideoxy-D-ribofuranose undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms at the 1 and 2 positions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include various modified nucleosides and oligonucleotides, which are used in the study of nucleic acid interactions and the development of therapeutic agents .

Scientific Research Applications

1,2-Dideoxy-D-ribofuranose has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dideoxy-D-ribofuranose involves its incorporation into oligonucleotides, where it acts as an abasic site. This modification can disrupt the normal base-pairing interactions, leading to altered nucleic acid structures and functions. In RNAi studies, the presence of this compound at the 3’-overhang regions of siRNAs can reduce their knockdown effect, providing insights into the role of the 3’-end in RNAi activity .

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-D-ribofuranose: A deoxyribonucleoside analog lacking the hydroxyl group at the 2 position.

    2,2-Difluoro-D-ribofuranose: A modified ribose with fluorine atoms replacing the hydrogen atoms at the 2 position.

    1,2-Dideoxy-1-(3-pyridyl)-D-ribofuranose: A derivative with a pyridyl group at the 1 position

Uniqueness

1,2-Dideoxy-D-ribofuranose is unique due to its lack of hydroxyl groups at both the 1 and 2 positions, which significantly alters its chemical properties and interactions with nucleic acids. This makes it a valuable tool for studying nucleic acid chemistry and developing therapeutic agents that target specific genetic sequences .

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOSDAEGJTOIQ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919665
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91121-19-6, 91547-59-0
Record name 1,2-Dideoxyribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dideoxyribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-2-deoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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